Fmoc-PEG6-NHS ester

Vue d'ensemble

Description

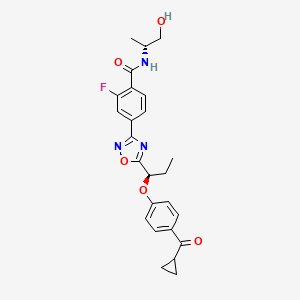

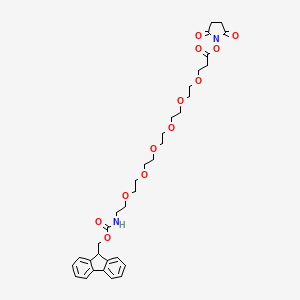

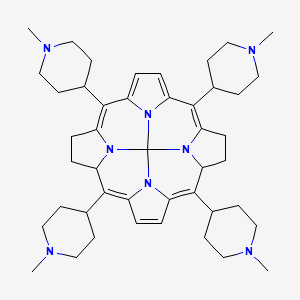

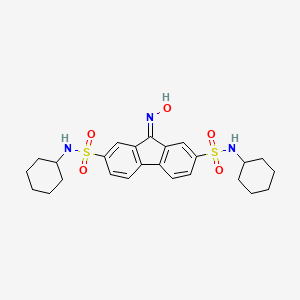

Fmoc-PEG6-NHS ester is a PEG derivative containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic condition to obtain the free amine which can be used for further conjugations .

Synthesis Analysis

Fmoc-PEG6-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Molecular Structure Analysis

The molecular weight of Fmoc-PEG6-NHS ester is 672.7 g/mol . The molecular formula is C34H44N2O12 . It contains a total of 95 bonds; 51 non-H bonds, 16 multiple bonds, 26 rotatable bonds, 4 double bonds, 12 aromatic bonds, 2 five-membered rings, 2 six-membered rings, 2 nine-membered rings, 1 (thio-) carbamate(s) (aliphatic), 1 hydroxylamine .Chemical Reactions Analysis

Fmoc-PEG6-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical And Chemical Properties Analysis

Fmoc-PEG6-NHS ester has a molecular weight of 672.72 and a molecular formula of C34H44N2O12 . It appears as a viscous liquid with a light yellow to yellow color . It is soluble in DMSO, DCM, and DMF .Applications De Recherche Scientifique

Surface Modification for Biopolymer Arrays : Fmoc, including its NHS ester derivatives, has been used for the reversible protection of amine- and hydroxyl-terminated surfaces, aiding in the fabrication of DNA arrays. This involves converting hydrophilic surfaces to hydrophobic Fmoc-terminated surfaces, which can then be patterned for various applications (Frutos, Brockman, & Corn, 2000).

Drug Delivery and Hypotensive Effects : In medical research, Fmoc-NHS ester has been used in the reversible pegylation of peptides to create prodrugs. For instance, it has been employed to prolong the hypotensive effect of atrial natriuretic peptide, showcasing its potential in developing antihypertensive drugs (Nesher et al., 2008).

Nanocarrier for Chemotherapy Agents : It has been utilized to create nanocarriers for paclitaxel, a chemotherapeutic agent. These nanocarriers provide high loading capacity, stability, and low systemic toxicity, demonstrating potential for effective drug delivery in cancer therapy (Zhang et al., 2014).

Quantitative Analysis in Plant Tissue : Fmoc derivatives have been used for the pre-column derivatization of amino acids in plant extracts, facilitating their analysis via high-performance liquid chromatography. This application is crucial for understanding the biochemical composition of plants (Näsholm, Sandberg, & Ericsson, 1987).

Affinity Capillary Electrophoresis : Fmoc-NHS ester derivatives have been applied in affinity capillary electrophoresis to determine binding constants of amino acid derivatives to antibiotics. This technique is valuable in the study of antibiotic interactions and drug development (Azad, Brown, Silva, & Gomez, 2004).

Enzyme Inhibitor Studies : In biochemical research, Fmoc derivatives are used for synthesizing enzyme inhibitors, aiding in the study of enzyme functions and potential therapeutic applications (Meldal & Svendsen, 1995).

Deprotection in Organic Synthesis : Fmoc group removal in ionic liquid has been developed as a mild and efficient method, important in peptide synthesis and organic chemistry (Gioia et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O12/c37-31-9-10-32(38)36(31)48-33(39)11-13-41-15-17-43-19-21-45-23-24-46-22-20-44-18-16-42-14-12-35-34(40)47-25-30-28-7-3-1-5-26(28)27-6-2-4-8-29(27)30/h1-8,30H,9-25H2,(H,35,40) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFJXLDJJJJQTGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601107912 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

672.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-PEG6-NHS ester | |

CAS RN |

1818294-31-3 | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 23-(2,5-dioxo-1-pyrrolidinyl) 1-(9H-fluoren-9-ylmethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601107912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1H-benzo[d]imidazol-2-yl)-4-hydroxyquinolin-2(1H)-one](/img/structure/B607444.png)

![2-Amino-3'-hydroxy-6'-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]spiro[isoindole-3,9'-xanthene]-1-one](/img/structure/B607446.png)

![2-(8-Tert-butyl-3-methyl-1,2-dioxaspiro[4.5]decan-3-yl)ethanol](/img/structure/B607457.png)